molecular formula C14H14N4O4 B10972673 1-(2-Methoxy-4-nitrophenyl)-3-(pyridin-2-ylmethyl)urea

1-(2-Methoxy-4-nitrophenyl)-3-(pyridin-2-ylmethyl)urea

Cat. No.: B10972673
M. Wt: 302.29 g/mol
InChI Key: YJEFHCVJEYYJIY-UHFFFAOYSA-N
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Description

N-(2-METHOXY-4-NITROPHENYL)-N’-(2-PYRIDYLMETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-4-NITROPHENYL)-N’-(2-PYRIDYLMETHYL)UREA typically involves the reaction of 2-methoxy-4-nitroaniline with 2-pyridylmethyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-(2-METHOXY-4-NITROPHENYL)-N’-(2-PYRIDYLMETHYL)UREA may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent product quality and efficient production. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXY-4-NITROPHENYL)-N’-(2-PYRIDYLMETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The methoxy group can be demethylated using reagents like boron tribromide.

    Substitution: The pyridyl group can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Boron tribromide (BBr3), anhydrous conditions.

    Substitution: Alkyl halides, base (e.g., sodium hydride).

Major Products Formed

    Oxidation: 2-amino-4-nitrophenyl-N’-(2-pyridylmethyl)urea.

    Reduction: 2-hydroxy-4-nitrophenyl-N’-(2-pyridylmethyl)urea.

    Substitution: Various alkylated derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-METHOXY-4-NITROPHENYL)-N’-(2-PYRIDYLMETHYL)UREA depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like nitro and pyridyl can influence its binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXY-4-NITROPHENYL)-N’-(2-PYRIDYLMETHYL)THIOUREA: Similar structure but with a thiourea group instead of a urea group.

    N-(2-METHOXY-4-NITROPHENYL)-N’-(2-PYRIDYLMETHYL)CARBAMATE: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

N-(2-METHOXY-4-NITROPHENYL)-N’-(2-PYRIDYLMETHYL)UREA is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both methoxy and nitro groups on the phenyl ring, along with the pyridylmethyl substituent, can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

1-(2-methoxy-4-nitrophenyl)-3-(pyridin-2-ylmethyl)urea

InChI

InChI=1S/C14H14N4O4/c1-22-13-8-11(18(20)21)5-6-12(13)17-14(19)16-9-10-4-2-3-7-15-10/h2-8H,9H2,1H3,(H2,16,17,19)

InChI Key

YJEFHCVJEYYJIY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NCC2=CC=CC=N2

solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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